molecular formula C7H12F3NO B1422515 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol CAS No. 1258651-25-0

2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol

Cat. No. B1422515
CAS RN: 1258651-25-0
M. Wt: 183.17 g/mol
InChI Key: BPFMROPVHHAXCC-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C7H12F3NO . It has a molecular weight of 183.17 g/mol . The compound is also known by other names such as 2,2,2-trifluoro-1-piperidin-2-ylethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h5-6,11-12H,1-4H2 . This indicates the specific arrangement of atoms in the molecule. The compound has a topological polar surface area of 32.3 Ų and a complexity of 148 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 183.08709849 g/mol .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Piperidine Derivatives : Vardanyan (2018) discusses various methods of synthesizing derivatives of piperidine, including compounds like 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol. These derivatives are significant in pharmaceutical applications, particularly in the development of drugs with various pharmacological properties (Vardanyan, 2018).

  • Building Blocks for Crown Ethers : Nawrozkij et al. (2014) presented a method for synthesizing 1-(piperidin-2-yl)ethan-1,2-diol, a valuable building-block for the synthesis of functionalized crown ethers. This demonstrates the compound's utility in creating complex chemical structures (Nawrozkij et al., 2014).

  • Aldosterone Synthase Inhibition : Meguro et al. (2017) identified a compound, 2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol, as a novel potent inhibitor of aldosterone synthase. This highlights the compound's potential in therapeutic applications, especially in hormonal regulation (Meguro et al., 2017).

Chemical Reactions and Catalysis

  • Photocatalytic Dehydrogenation : Pichat et al. (1987) explored the role of base sites in the photocatalytic dehydrogenation of alcohols over a Pt/TiO2 catalyst using piperidine. This research is crucial in understanding catalytic processes and the development of efficient photocatalysts (Pichat et al., 1987).

  • Metal-Free Cycloaddition Reactions : Alcaide et al. (2015) used a related compound, 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, in a metal-free direct cycloaddition reaction of alkynes to produce substituted cyclobutenes. This demonstrates the compound's role in facilitating important chemical transformations (Alcaide et al., 2015).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause less serious health effects . The hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFMROPVHHAXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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